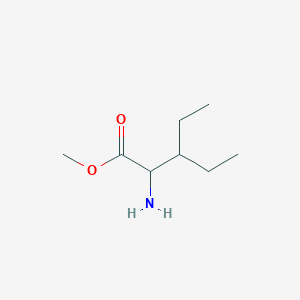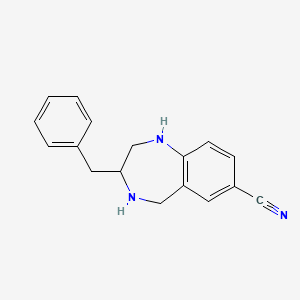![molecular formula C15H25N5 B11741302 {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741302.png)
{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[1-(2-甲基丙基)-1H-吡唑-4-基]甲基}[(1-丙基-1H-吡唑-3-基)甲基]胺是一种复杂的有机化合物,属于吡唑衍生物类。吡唑是含有两个氮原子的五元杂环化合物,氮原子分别位于1位和2位。
准备方法
合成路线和反应条件
{[1-(2-甲基丙基)-1H-吡唑-4-基]甲基}[(1-丙基-1H-吡唑-3-基)甲基]胺的合成通常涉及多步有机反应。一种常见的合成方法包括以下步骤:
吡唑环的形成: 第一步涉及吡唑环的合成。这可以通过肼与1,3-二酮在酸性或碱性条件下的反应来实现。
烷基化: 然后使用合适的卤代烷烃对吡唑环进行烷基化。例如,可以使用2-甲基丙基溴和丙基溴来引入相应的烷基。
偶联反应: 最后一步是通过合适的连接体(如亚甲基桥)将两个烷基化的吡唑环偶联,可以使用甲醛和碱等试剂。
工业生产方法
这种化合物的工业生产可能涉及类似的合成路线,但在更大的规模上进行。该过程将针对产量和纯度进行优化,通常涉及连续流反应器和自动化系统,以确保生产的一致性。催化剂和先进的提纯技术(如色谱法)也可能被用来提高效率。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,尤其是在连接到吡唑环的烷基上。常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 还原反应可以在吡唑环的氮原子上发生,可能导致肼衍生物的形成。硼氢化钠和氢化铝锂是典型的还原剂。
取代: 该化合物可以参与取代反应,其中一个烷基可以被另一个官能团取代。这可以通过卤代烷烃或酰氯等试剂来实现。
常见的试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 乙醇中的硼氢化钠。
取代: 在氢氧化钠等碱存在下的卤代烷烃。
主要产物
氧化: 形成羧酸或酮。
还原: 形成肼衍生物。
取代: 形成新的烷基或酰基衍生物。
科学研究应用
化学
在化学中,{[1-(2-甲基丙基)-1H-吡唑-4-基]甲基}[(1-丙基-1H-吡唑-3-基)甲基]胺被用作合成更复杂分子的构建单元。
生物学
在生物学研究中,这种化合物可以作为探针来研究酶相互作用和代谢途径。它与各种生物靶标相互作用的能力使其成为理解生化过程的有价值工具。
医学
在医学上,吡唑衍生物以其药理特性而闻名,包括抗炎、镇痛和退热作用。这种化合物可以作为开发新型治疗剂的先导化合物。
工业
在工业领域,{[1-(2-甲基丙基)-1H-吡唑-4-基]甲基}[(1-丙基-1H-吡唑-3-基)甲基]胺可用于生产特种化学品、农用化学品和染料。其独特的化学性质使其适合在制造过程中应用于各种领域。
作用机制
{[1-(2-甲基丙基)-1H-吡唑-4-基]甲基}[(1-丙基-1H-吡唑-3-基)甲基]胺的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物可以与这些靶标结合,调节其活性,并导致各种生物效应。例如,它可以抑制参与炎症途径的某些酶的活性,从而发挥抗炎作用。
相似化合物的比较
类似化合物
- 1-(2-甲基丙基)-3-(1-丙基-1H-吡唑-4-基)吡唑
- 1-(2-甲基丙基)-4-(1-丙基-1H-吡唑-3-基)吡唑
- 1-(2-甲基丙基)-5-(1-丙基-1H-吡唑-4-基)吡唑
独特性
{[1-(2-甲基丙基)-1H-吡唑-4-基]甲基}[(1-丙基-1H-吡唑-3-基)甲基]胺的独特性在于其特定的取代模式以及两个不同的吡唑环的存在。这种结构排列赋予了独特的化学和生物学特性,使其成为各种应用的有价值化合物。
属性
分子式 |
C15H25N5 |
|---|---|
分子量 |
275.39 g/mol |
IUPAC 名称 |
N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-1-(1-propylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C15H25N5/c1-4-6-19-7-5-15(18-19)10-16-8-14-9-17-20(12-14)11-13(2)3/h5,7,9,12-13,16H,4,6,8,10-11H2,1-3H3 |
InChI 键 |
GJBUVIKFMQOFJE-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=CC(=N1)CNCC2=CN(N=C2)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11741226.png)
![2-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11741240.png)

![N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11741244.png)
![1-Propyl-n-[(1-propyl-1h-pyrazol-5-yl)methyl]-1h-pyrazol-4-amine](/img/structure/B11741252.png)
![2-[({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11741253.png)
![(2-methoxyethyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741265.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11741271.png)
![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11741282.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741292.png)

![[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride](/img/structure/B11741300.png)
![2-Cyano-3-(dimethylamino)-N-[(methoxyimino)methyl]prop-2-enamide](/img/structure/B11741305.png)

